molecular formula C13H18O2 B097171 Ethyl 5-phenylpentanoate CAS No. 17734-38-2

Ethyl 5-phenylpentanoate

Numéro de catalogue: B097171
Numéro CAS: 17734-38-2
Poids moléculaire: 206.28 g/mol
Clé InChI: QCHDRUGIAZBPGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-phenylpentanoate is an organic compound with the chemical formula C12H16O2. It is commonly used in the synthesis of various pharmaceuticals and fragrances.

Mécanisme D'action

The exact mechanism of action of Ethyl 5-phenylpentanoate is not fully understood. However, it is believed to act on the GABAergic system in the brain. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing its release or by binding to its receptors. This leads to a decrease in neuronal excitability and a reduction in anxiety, pain, and seizures.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 5-phenylpentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is commercially available. It has a low toxicity profile and is generally considered safe for use in animal studies. However, it has limitations in terms of its solubility and stability. It is poorly soluble in water and may require the use of organic solvents for administration. It is also sensitive to light and heat, which can lead to degradation.

Orientations Futures

There are several future directions for research on Ethyl 5-phenylpentanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and may have neuroprotective effects. Another area of interest is its potential as a treatment for chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain and may be a safer alternative to opioids. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.

Applications De Recherche Scientifique

Ethyl 5-phenylpentanoate has been extensively studied for its potential therapeutic applications. It is known to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anxiolytic and sedative effects. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and epilepsy.

Propriétés

17734-38-2

Formule moléculaire

C13H18O2

Poids moléculaire

206.28 g/mol

Nom IUPAC

ethyl 5-phenylpentanoate

InChI

InChI=1S/C13H18O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

Clé InChI

QCHDRUGIAZBPGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC1=CC=CC=C1

SMILES canonique

CCOC(=O)CCCCC1=CC=CC=C1

17734-38-2

Origine du produit

United States

Synthesis routes and methods

Procedure details

250 g (1.4 moles) of 5-phenylvaleric acid are dissolved in 450 ml of absolute ethanol. 114 ml of concentrated sulphuric acid are added to the clear colourless solution and the reaction mixture is refluxed for 48 hours. The reaction mixture, which initially is two-phase, becomes almost homogeneous and separates into two phases again on cooling. The cold two-phase reaction mixture is poured onto diethyl ether and about 1 kg of ice. The aqueous phase is extracted with ether twice more. The ether phases are washed twice with 2 N sodium carbonate solution and twice with NaCl solution. The combined ether phases are dried over MgSO4 and the solvent is removed on a rotary evaporator. After drying under a high vacuum at room temperature, 281.7 g of a colourless oil (97.5% of theory) are obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
97.5%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.